molecular formula C9H8N4 B11740798 2-(Pyridin-4-YL)pyrimidin-5-amine

2-(Pyridin-4-YL)pyrimidin-5-amine

Cat. No.: B11740798
M. Wt: 172.19 g/mol
InChI Key: VCMKBYCHJVBAFS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)pyrimidin-5-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry . This compound is particularly interesting due to its potential biological activities and its role in the development of new therapeutic agents.

Preparation Methods

One common method involves the reaction of 4-aminopyrimidine with a pyridine derivative under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Pyridin-4-YL)pyrimidin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Pyridin-4-YL)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

2-(Pyridin-4-YL)pyrimidin-5-amine can be compared with other similar compounds, such as:

    2-(Pyridin-2-YL)pyrimidine: This compound has a similar structure but with the pyridine ring attached at a different position. It also exhibits various biological activities.

    2-(Pyridin-3-YL)pyrimidine: Another similar compound with the pyridine ring attached at the 3-position.

The uniqueness of this compound lies in its specific structure, which influences its interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-pyridin-4-ylpyrimidin-5-amine

InChI

InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,10H2

InChI Key

VCMKBYCHJVBAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)N

Origin of Product

United States

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